N-(4-bromophenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Catalog No.
S11304605
CAS No.
M.F
C20H19BrN4O2S
M. Wt
459.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-bromophenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-...

Product Name

N-(4-bromophenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

IUPAC Name

N-(4-bromophenyl)-2-[[5-(phenoxymethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

Molecular Formula

C20H19BrN4O2S

Molecular Weight

459.4 g/mol

InChI

InChI=1S/C20H19BrN4O2S/c1-2-12-25-18(13-27-17-6-4-3-5-7-17)23-24-20(25)28-14-19(26)22-16-10-8-15(21)9-11-16/h2-11H,1,12-14H2,(H,22,26)

InChI Key

IOSFJSONGAUOOB-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Br)COC3=CC=CC=C3

N-(4-bromophenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique molecular structure, which includes a triazole ring, a bromophenyl group, and an acetamide moiety. The molecular formula for this compound is C17H16BrN5O2S, with a molecular weight of 434.31 g/mol. The presence of the bromine atom on the phenyl ring enhances its electrophilic properties, making it a versatile scaffold for further chemical modifications and applications in medicinal chemistry.

The chemical reactivity of N-(4-bromophenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be attributed to its functional groups:

  • Triazole Ring: Known for its nucleophilic properties, it can participate in various substitution reactions.
  • Acetamide Group: This group can undergo hydrolysis under acidic or basic conditions, leading to the release of the corresponding amine and acetic acid.
  • Bromine Atom: Enhances electrophilic aromatic substitution reactions.

These characteristics allow the compound to be involved in diverse chemical transformations, making it suitable for further functionalization in drug design.

This compound has been investigated for its potential biological activities, particularly in medicinal chemistry. Research indicates that it may exhibit antifungal properties by interacting with cytochrome P450 enzymes, inhibiting their activity. Additionally, it appears to modulate receptor activity within cells, influencing various signaling pathways involved in cell proliferation and apoptosis. Such interactions suggest that this compound could serve as a lead candidate for developing new therapeutic agents.

The synthesis of N-(4-bromophenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves several steps:

  • Formation of the Triazole Ring: Starting from appropriate precursors, the triazole ring can be synthesized using methods such as cyclization reactions.
  • Introduction of Functional Groups: The bromophenyl and phenoxymethyl groups are introduced through electrophilic substitution reactions.
  • Final Acetylation: The acetamide moiety is added to complete the synthesis.

Each step requires careful optimization of reaction conditions to ensure high yield and purity of the final product.

N-(4-bromophenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide holds promise in various applications:

  • Medicinal Chemistry: Potential use as an antifungal or anticancer agent due to its biological activity.
  • Pharmaceutical Development: Its unique structure allows for further modifications to enhance efficacy and selectivity against specific biological targets.

Studies on the interactions of this compound with biological targets have shown significant potential. For instance:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: The compound could influence signaling pathways related to cell growth and survival.

These interactions are crucial for understanding its pharmacological profile and therapeutic potential.

Several compounds share structural similarities with N-(4-bromophenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. A comparison highlights its uniqueness:

Compound NameMolecular FormulaKey Features
2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromophenyl)acetamideC16H14BrN5O2SContains a furan ring instead of phenoxymethyl
2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamideC21H19N5O2SFeatures a thiophene ring and naphthalenic structure
2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(pyridin-3-yl)acetamideC17H16N6O2SIncorporates a phenoxymethyl group and pyridine

The uniqueness of N-(4-bromophenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide lies in its specific combination of functional groups and structural features that enhance its biological activity compared to these similar compounds. The presence of the bromine atom on the phenyl ring and the unique propene side chain contribute distinct electronic properties that may enhance its effectiveness as an antimicrobial and anticancer agent while allowing for further modifications in drug design.

XLogP3

4.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

458.04121 g/mol

Monoisotopic Mass

458.04121 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

Explore Compound Types